BenchChemオンラインストアへようこそ!

5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]

Structural differentiation Molecular weight Exact mass

5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] (CAS 1788860-72-9; molecular formula C₁₆H₂₀BrN; molecular weight 306.24 g·mol⁻¹) belongs to the spiro[indoline] class of heterocyclic compounds, characterized by a dihydroindole core fused to a cyclohexane ring via a quaternary spiro carbon and bearing a bromine atom at the 5'-position together with a cyclopropyl substituent at the 2'-position. The spiro[cyclohexane-1,3′-indoline] scaffold is recognized as a privileged motif in medicinal chemistry, featured in numerous naturally occurring alkaloids and synthetic pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Formula C16H20BrN
Molecular Weight 306.24 g/mol
Cat. No. B13324294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
Molecular FormulaC16H20BrN
Molecular Weight306.24 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(NC3=C2C=C(C=C3)Br)C4CC4
InChIInChI=1S/C16H20BrN/c17-12-6-7-14-13(10-12)16(8-2-1-3-9-16)15(18-14)11-4-5-11/h6-7,10-11,15,18H,1-5,8-9H2
InChIKeyBKSBYAHPNIEZQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] – Structural Identity, CAS Registry, and Compound Class for Procurement Specification


5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] (CAS 1788860-72-9; molecular formula C₁₆H₂₀BrN; molecular weight 306.24 g·mol⁻¹) belongs to the spiro[indoline] class of heterocyclic compounds, characterized by a dihydroindole core fused to a cyclohexane ring via a quaternary spiro carbon and bearing a bromine atom at the 5'-position together with a cyclopropyl substituent at the 2'-position. The spiro[cyclohexane-1,3′-indoline] scaffold is recognized as a privileged motif in medicinal chemistry, featured in numerous naturally occurring alkaloids and synthetic pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties [1]. The compound is supplied as a research chemical building block with a typical vendor-reported purity of 98% (HPLC) .

Why 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] Cannot Be Replaced by Generic Spiroindoline Analogs


Spiroindoline analogs sharing the 5'-bromo substitution but differing at the 2'-position or spiro ring size are not functionally interchangeable. The 2'-cyclopropyl group on the target compound introduces a unique combination of steric bulk, conformational constraint, and lipophilicity modulation that distinguishes it from the des-cyclopropyl parent 5'-bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] (CAS 645416-98-4, MW 266.18) and from the cyclopropane-spiro variant 5'-bromospiro[cyclopropane-1,3'-indoline] (CAS 1260763-03-8, MW 224.10) . In spiroindoline-based drug discovery programs—exemplified by the optimization of GnRH receptor antagonists where conversion of a geminal dimethylindoline core to a spiroindoline system significantly improved antagonist potency across multiple species [1]—subtle alterations to the spiro ring architecture and C-2 substitution profoundly affect target binding, selectivity, and pharmacokinetic properties [2]. Simple in-class substitution therefore carries a high risk of altered or diminished pharmacological performance.

Quantitative Differentiation Evidence for 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] Versus Closest Analogs


Molecular Weight and Exact Mass Differentiation via 2'-Cyclopropyl Substitution

The target compound bears a 2'-cyclopropyl substituent absent in the closest commercially available analog, 5'-bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] (CAS 645416-98-4). This structural modification adds C₃H₄ (exact mass difference: 40.0313 Da), shifting the molecular formula from C₁₃H₁₆BrN to C₁₆H₂₀BrN and molecular weight from 266.18 to 306.24 g·mol⁻¹ . The cyclopropyl group introduces an additional sp³-rich ring, increasing the fraction of sp³-hybridized carbons (Fsp³) from approximately 0.54 (comparator) to an estimated 0.62 (target), a metric correlated with improved clinical developability [1].

Structural differentiation Molecular weight Exact mass Lead optimization

Estimated Lipophilicity Differentiation (ΔLogP) Relative to Des-Cyclopropyl Analog

The addition of the 2'-cyclopropyl group is predicted to increase lipophilicity relative to the des-cyclopropyl comparator. The comparator 5'-bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] has a vendor-reported LogP of 3.87 . Applying fragment-based contribution methods where a cyclopropyl group contributes approximately +0.6 to +0.8 log units, the target compound is estimated to exhibit a LogP in the range of 4.5–4.7. This represents a meaningful shift in lipophilicity that would alter membrane permeability, plasma protein binding, and metabolic clearance profiles [1].

Lipophilicity LogP ADME Drug-likeness

Spiroindoline Scaffold Privilege Validated in GnRH Receptor Antagonist Potency Optimization

The spiroindoline scaffold has been experimentally validated as a privileged pharmacophore in a published drug discovery program. In the optimization of hGnRH-R antagonists, replacement of a geminal dimethylindoline core with a spiroindoline system significantly improved antagonist potency across human, rat, and cynomolgus monkey receptors. The spiroindoline derivative (compound 2b) achieved IC₅₀ values of 41 nM (human GnRH-R) and 29 nM (rat GnRH-R), with a lipophilic ligand efficiency (LLE) improvement of approximately 2 log units relative to the non-spirocyclic hit [1]. While the target compound is not identical to BAY 1214784, it shares the spiro[cyclohexane-1,3'-indoline] core architecture, and the 2'-cyclopropyl substituent provides a structurally distinct starting point for SAR exploration within this validated pharmacophore space.

Scaffold privilege GnRH antagonist Spiroindoline Medicinal chemistry

5-Bromo Substitution Confers Favorable Reactivity for Cross-Coupling Diversification

The 5'-bromo substituent on the indoline aromatic ring serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification of the spiroindoline core. Bromoarenes are widely preferred over chloroarenes in research settings due to their superior reactivity in oxidative addition, the rate-determining step in many cross-coupling catalytic cycles [1]. The presence of the 2'-cyclopropyl group further differentiates the target compound from the simpler 5'-bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] (CAS 645416-98-4), which lacks this additional stereoelectronic feature and thus offers fewer vectors for three-dimensional diversity generation .

Cross-coupling Suzuki coupling Bromoarene C–C bond formation

Vendor-Reported Purity Benchmark of 98% (HPLC) Enables Quantitative Quality Specification

Multiple independent vendors report a purity of 98% (HPLC) for the target compound (CAS 1788860-72-9), establishing a quantitative procurement specification . This purity level is consistent with or exceeds the typical 95–97% purity range reported for the structurally simpler comparator 5'-bromospiro[cyclopropane-1,3'-indoline] (CAS 1260763-03-8) , indicating that the additional synthetic complexity of incorporating the cyclohexane spiro ring and 2'-cyclopropyl group does not compromise achievable purity.

Purity specification Quality control Procurement HPLC

Recommended Application Scenarios for 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] Based on Evidence-Based Differentiation


Lead Optimization of Spiroindoline-Based GnRH Receptor Antagonists

The target compound can serve as a structurally differentiated starting material for synthesizing novel spiroindoline GnRH receptor antagonist candidates. The spiro[cyclohexane-1,3'-indoline] core has been clinically validated in the BAY 1214784 program, where the spiroindoline scaffold conferred a ~2-log-unit LLE improvement over non-spirocyclic precursors [1]. The 2'-cyclopropyl group provides an additional stereoelectronic tuning element at the C-2 position—a site identified as having a major influence on antagonist potency in published SAR studies [1]—enabling the exploration of chemical space inaccessible with the simpler des-cyclopropyl analog (CAS 645416-98-4).

Diversity-Oriented Synthesis of sp³-Rich Compound Libraries

With a predicted Fsp³ of approximately 0.62, the target compound meets the threshold associated with improved clinical developability (Fsp³ ≥ 0.45) [2]. The 5'-bromo group serves as a versatile cross-coupling handle for Suzuki-Miyaura or Buchwald-Hartwig diversification [3], while the 2'-cyclopropyl group and cyclohexane spiro ring contribute three-dimensional complexity. This dual functionalization makes the compound an ideal core scaffold for generating sp³-enriched screening libraries with enhanced structural diversity compared to planar indole or simpler spiroindoline analogs.

Pharmacokinetic Probe Development for Lipophilicity-Structure Relationship Studies

The estimated LogP shift of +0.6 to +0.8 units relative to the des-cyclopropyl comparator (LogP 3.87 for CAS 645416-98-4) positions the target compound as a matched molecular pair for investigating the impact of cyclopropyl-mediated lipophilicity modulation on membrane permeability, metabolic stability, and plasma protein binding. This application is valuable in drug discovery programs seeking to establish quantitative lipophilicity-ADME relationships within the spiroindoline chemical series.

Synthetic Methodology Development for Sterically Hindered Spiroindoline C–H Functionalization

The presence of both a spirocyclic quaternary center and a 2'-cyclopropyl group creates a sterically congested environment around the indoline nitrogen, making the target compound a challenging and informative substrate for developing novel C–H activation or late-stage functionalization methodologies. Successful functionalization at sites adjacent to the 2'-cyclopropyl group would demonstrate synthetic methodology applicable to structurally complex spiroindoline drug candidates.

Quote Request

Request a Quote for 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.